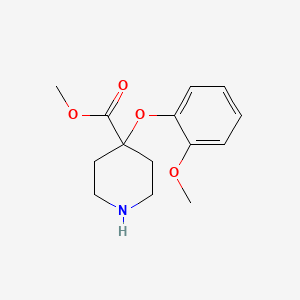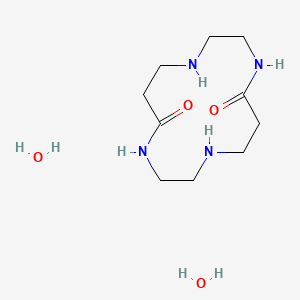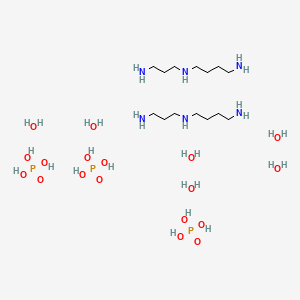![molecular formula C10H12OS B1469667 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde CAS No. 1442089-29-3](/img/structure/B1469667.png)
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde has been a subject of interest in the synthesis of various compounds. A study described the synthesis of tricyclic compounds with a fused thiophene ring starting from this compound and benzosuberone, which were then tested for their antiparasitic activities (De et al., 2009). Another research focused on the reaction of this compound with benzene, forming various products, including hexahydro derivatives (Fabrichnyi et al., 1976).
Structural and Molecular Studies
The title compound has been synthesized and analyzed for its molecular structure. One study reported its synthesis through the reaction with o-fluoronitrobenzene, observing intramolecular interactions and crystal formation in the resulting molecule (de Lima et al., 2010). This kind of structural analysis is crucial for understanding the chemical properties and potential applications of the compound.
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for antitumor activity. A study developed various diarylsulfonylurea derivatives of the compound and tested them against cancer cell lines, with some showing significant growth inhibition (El-Sherbeny et al., 2010).
Synthesis of Derivative Compounds
Researchers have also focused on synthesizing derivative compounds from this compound for various purposes. A study presented an efficient approach for synthesizing hard-to-reach 3,4-disubstituted thiophene derivatives from this compound (Nikonova et al., 2020). Another research explored new anellation methods for synthesizing various heterocyclic compounds, utilizing this compound as a starting material (Hörndler & Hansen, 1997).
Advanced Material Synthesis
The compound's derivatives have also been investigated for their potential in material science. A study involved the synthesis of polyaromatic 4H-cyclopenta[b]thiophene structures, showcasing the versatility of thiophene derivatives in material synthesis (Borisov et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-6-8-7-12-10-5-3-1-2-4-9(8)10/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFENSFLGEOSXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)











